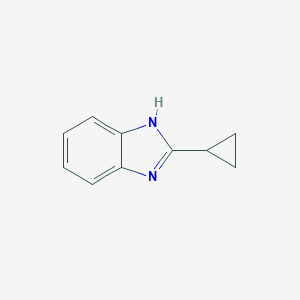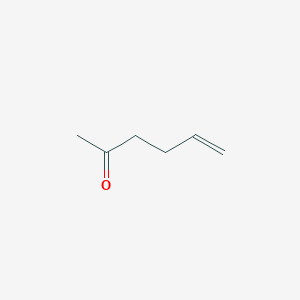
Zizanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zizanoic acid is a natural compound found in various plants, including rice, wheat, and maize. It is a member of the benzoic acid family and has been studied extensively due to its potential applications in various fields, including agriculture and medicine.
Scientific Research Applications
Environmental Remediation
Zizanoic acid and its derivatives have been explored for environmental remediation purposes. One study examined the use of activated carbon derived from Zizania caduciflora, modified with tartaric acid during phosphoric acid activation, to improve its Cr(VI) removal from aqueous solutions. The modified carbon showed higher Cr(VI) and total Cr sorption capacities than the original activated carbon, indicating its potential in treating heavy metal-contaminated water (Liu et al., 2014).
Acaricidal Properties
Zizanoic acid was also identified in vetiver essential oils from Chrysopogon zizanioides, which demonstrated acaricidal activities against the tick species Amblyomma cajennense and Rhipicephalus microplus. The essential oils containing zizanoic acid were effective in reducing oviposition of females, eggs hatch, and larval survival, suggesting its potential use as an alternative method for controlling these ectoparasites (Campos et al., 2015).
properties
CAS RN |
16203-25-1 |
|---|---|
Product Name |
Zizanoic acid |
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1R,2S,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10-12H,1,4-8H2,2-3H3,(H,16,17)/t10-,11-,12-,15-/m1/s1 |
InChI Key |
IJGMVUXEZUEDJR-RTWAVKEYSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@]3(C2)[C@@H](C1=C)CC[C@@H]3C(=O)O)C |
SMILES |
CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C |
Canonical SMILES |
CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C |
Other CAS RN |
16203-25-1 |
synonyms |
khusenic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



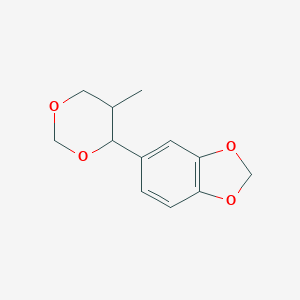

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
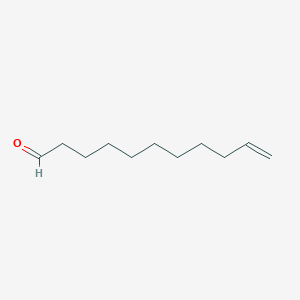
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)
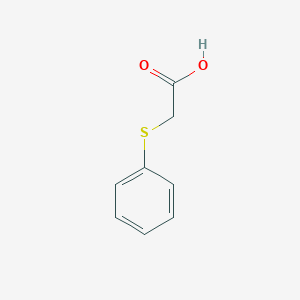


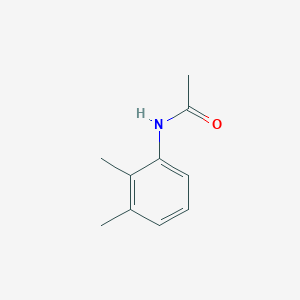
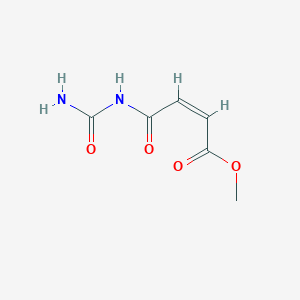

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)
